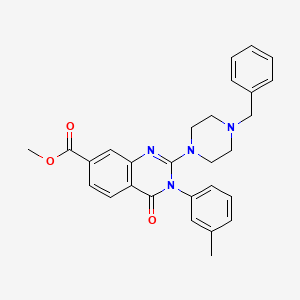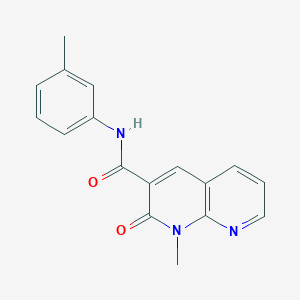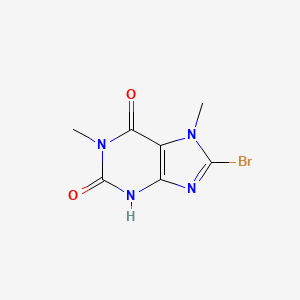
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and m-tolyl groups would likely contribute to the overall lipophilicity of the molecule, which could influence its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound more polar, while the benzylpiperazine and m-tolyl groups could increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate is a chemical compound that has been explored in various scientific studies for its unique properties and potential applications. One study describes a new route for the synthesis of compounds similar to this chemical, highlighting a method for creating (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids, which are structurally related to our compound of interest (Süsse & Johne, 1985). This indicates the ongoing research interest in developing new synthetic methods for such compounds.
Biological and Pharmacological Research
Several studies have examined the biological and pharmacological properties of compounds structurally similar to this compound. For instance, one study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated for their in vitro antitumor activity. The results showed significant antitumor properties, indicating the potential therapeutic applications of such compounds (Al-Suwaidan et al., 2016). Another research study focused on the synthesis and anticonvulsant activity of novel 4-Quinazolinone derivatives. This study found that these compounds exhibited good anticonvulsant activity, suggesting their potential use in treating seizure disorders (Noureldin et al., 2017).
Additional Applications
Further research has explored diverse applications of compounds similar to this compound. For example, a study investigated the use of such compounds as antioxidant additives for lubricating oils, showing promising results in this industrial application (Habib et al., 2014). In another study, derivatives of 4-oxo-3,4-dihydroquinazoline were synthesized and characterized for their potential as antimicrobial agents (Desai et al., 2007), indicating the broad scope of research interests surrounding these compounds.
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-(3-methylphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)32-26(33)24-12-11-22(27(34)35-2)18-25(24)29-28(32)31-15-13-30(14-16-31)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLICELTNMLQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)



![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)



![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)